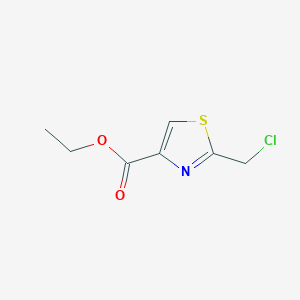![molecular formula C26H34NaO5PS B1593189 Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate CAS No. 870245-75-3](/img/structure/B1593189.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
Overview
Description
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate is a versatile organophosphorus compound known for its application as a ligand in palladium-catalyzed cross-coupling reactions. This compound is characterized by its stability and ability to enhance the reactivity of palladium catalysts, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process starting with the reaction of biphenyl-3-sulfonic acid with dicyclohexylphosphine The reaction involves the formation of a phosphine-biphenyl intermediate, which is then further modified to introduce methoxy groups at the 2' and 6' positions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and rigorous purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various functionalized biphenyl derivatives.
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Industry: The compound is employed in the production of materials and chemicals that require precise and efficient synthetic routes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its coordination to palladium catalysts, enhancing their reactivity. The dicyclohexylphosphino group acts as a strong electron donor, stabilizing the palladium center and facilitating the formation of active catalytic species. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent cross-coupling reactions.
Comparison with Similar Compounds
SPhos (Sodium 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3-sulfonate): Similar to the compound , SPhos is also used as a ligand in palladium-catalyzed reactions but lacks the sulfonate group.
XPhos (Sodium 2'-dicyclohexylphosphino-2,6-dimethoxybiphenyl-3'-sulfonate): Another similar ligand with slight structural differences, used in similar cross-coupling reactions.
Uniqueness: The presence of the sulfonate group in Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate provides enhanced solubility in water and other polar solvents, making it more versatile in various reaction conditions compared to its counterparts.
Properties
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sSPhos a unique ligand for asymmetric catalysis?
A: sSPhos distinguishes itself from other chiral ligands due to its unique structure and properties. The presence of a sulfonate group, besides imparting water solubility, allows for potential electrostatic interactions with substrates or intermediates during catalysis. This feature, termed "electrostatically-directed palladium catalysis", has been implicated in achieving high enantioselectivity in reactions like arylative phenol dearomatization. [, ]
Q2: How does the sulfonate group in sSPhos influence its catalytic activity and selectivity?
A: Research suggests that the sulfonate group plays a multifaceted role. In reactions like asymmetric allylic alkylation, steric bulk around the sulfonate, rather than electrostatic interactions, appears to be the driving force for enantioselectivity. [] Conversely, in the synthesis of axially chiral biphenols via Suzuki-Miyaura coupling, attractive non-covalent interactions involving the sulfonate group are thought to be crucial for high enantioselectivity. [] This highlights the context-dependent nature of the sulfonate group's influence on sSPhos's catalytic behavior.
Q3: What types of reactions has sSPhos been successfully employed in?
A3: sSPhos has demonstrated efficacy in several palladium-catalyzed reactions, including:
- Arylative phenol dearomatization: Providing access to enantioenriched spirocyclohexadienones and other complex scaffolds. []
- Asymmetric allylic alkylation: Achieving high enantioselectivity with various substrates. []
- Suzuki-Miyaura coupling: Enabling the synthesis of axially chiral biphenols with excellent enantiocontrol. []
- Cysteine S-arylation: Facilitating chemoselective modification of biomolecules under mild aqueous conditions. [, ]
- Heck-Cassar-Sonogashira cross-coupling: Enabling efficient catalyst recycling and application in sustainable synthesis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
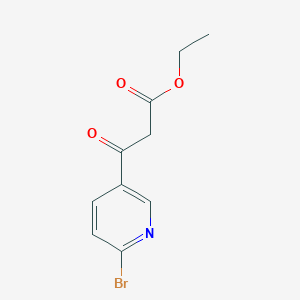

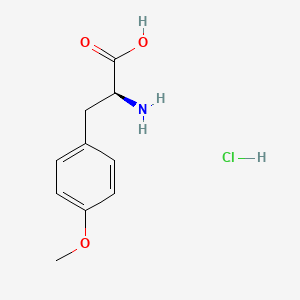
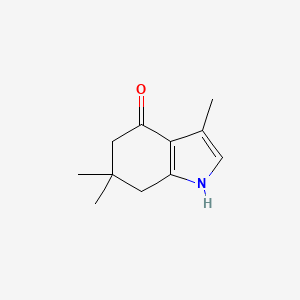



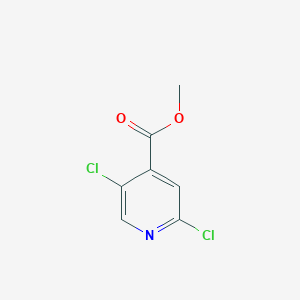

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
